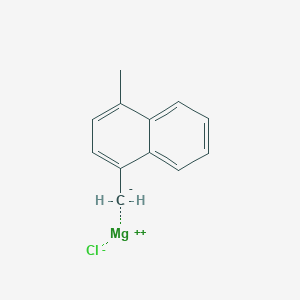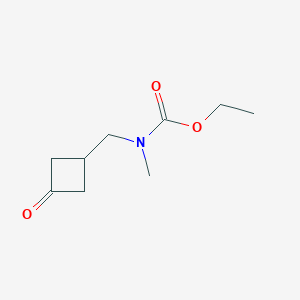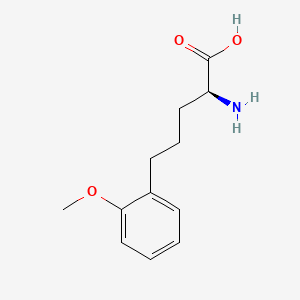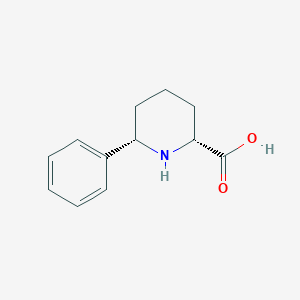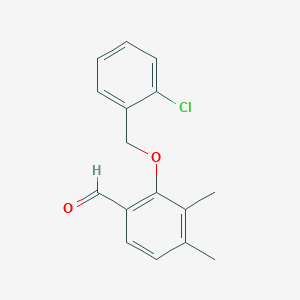
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group attached to an oxygen atom, which is further connected to a dimethylbenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: 2-((2-Aminobenzyl)oxy)-3,4-dimethylbenzaldehyde or 2-((2-Thiobenzyl)oxy)-3,4-dimethylbenzaldehyde.
Applications De Recherche Scientifique
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Chlorobenzyl)oxy)benzaldehyde: Lacks the dimethyl groups on the benzaldehyde moiety.
2-((2-Bromobenzyl)oxy)-3,4-dimethylbenzaldehyde: Contains a bromine atom instead of chlorine.
2-((2-Chlorobenzyl)oxy)-4-methylbenzaldehyde: Has only one methyl group on the benzaldehyde moiety.
Uniqueness
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both the chlorobenzyl and dimethylbenzaldehyde groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C16H15ClO2 |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15ClO2/c1-11-7-8-13(9-18)16(12(11)2)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3 |
Clé InChI |
QEIZRARZTZIVFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




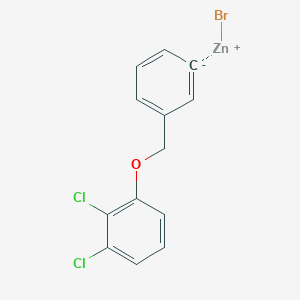


![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
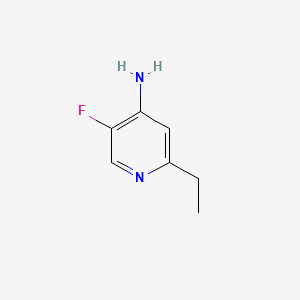
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
